6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine

Suzuki-Miyaura Coupling Library Synthesis Medicinal Chemistry

6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine (CAS 1263279-43-1) solves C-6 diversification challenges. Low BDE C-Br bond (≈80 kcal/mol) enables mild Suzuki coupling with 67-95% isolated yield, surpassing 6-chloro analogs. NLT 98% purity with HPLC/NMR/LC-MS QC ensures assay reproducibility. Its 0.27 g/L aqueous solubility streamlines scale-up work-up. In stock, SDS available, supports parallel library synthesis without delay.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11
CAS No. 1263279-43-1
Cat. No. B573147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine
CAS1263279-43-1
Molecular FormulaC7H6BrN3S
Molecular Weight244.11
Structural Identifiers
SMILESCNC1=NC=C2C=C(SC2=N1)Br
InChIInChI=1S/C7H6BrN3S/c1-9-7-10-3-4-2-5(8)12-6(4)11-7/h2-3H,1H3,(H,9,10,11)
InChIKeyLPUWPHRDGHPRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine: Strategic Heterocyclic Building Block


6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine (CAS 1263279-43-1) is a heterocyclic small molecule (C₇H₆BrN₃S; MW 244.11 g/mol) belonging to the thieno[2,3-d]pyrimidine family. It features a bromine atom at the 6-position of the fused thiophene-pyrimidine core and an N-methyl substituent on the 2-amino group. Commercially available at ≥95% purity, with certain vendors offering NLT 98% purity accompanied by full QC documentation (HPLC, NMR, LC-MS) , it serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions. Its predicted aqueous solubility is 0.27 g/L (25 °C) and density is 1.806 g/cm³, distinguishing it from the des-bromo parent analog N-methylthieno[2,3-d]pyrimidin-2-amine (solubility 0.97 g/L) .

Why the C-6 Bromine Cannot Be Casually Replaced


Procurement decisions for thieno[2,3-d]pyrimidine building blocks must account for the profound impact that the 6-position halogen exerts on synthetic utility. The C–Br bond (bond dissociation energy ≈80 kcal/mol) undergoes oxidative addition with palladium(0) catalysts under mild conditions, enabling high-yielding Suzuki-Miyaura cross-coupling. In a systematic study, 4-amino-6-bromothieno[2,3-d]pyrimidines gave 67–95% isolated yield of C-6 arylated products with arylboronic acids using Pd(PPh₃)₄ in dioxane/water . The corresponding 6-chloro analogs are far less reactive (C–Cl ≈95 kcal/mol), requiring harsher conditions that can compromise sensitive functional groups. Moreover, replacing the N-methyl-2-amino group with a free amine or other alkylamines alters solubility and hydrogen-bonding capacity, which affects both reaction solvent selection and chromatographic purification behavior. Thus, generic substitution with a non-brominated or differently aminated thieno[2,3-d]pyrimidine introduces synthetic risk that undermines reproducibility and throughput in library synthesis.

Quantitative Differentiation from Closest Analogs


C-6 Bromine Enables High-Yield Suzuki Cross-Coupling

The C-6 bromine atom in 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is the key functional handle for palladium-catalyzed cross-coupling diversification. A systematic investigation of 4-amino-6-bromothieno[2,3-d]pyrimidines reported that Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ in dioxane/water delivered C-6 arylated products in 67–95% isolated yield across eight examples . In contrast, aryl chlorides possess a significantly higher bond dissociation energy (C–Cl ≈95 kcal/mol vs. C–Br ≈80 kcal/mol), rendering 6-chlorothieno[2,3-d]pyrimidine analogs substantially less reactive under identical conditions. This reactivity gap translates directly to a practical advantage: the 6-bromo scaffold permits parallel synthesis of focused libraries without the need for specialized, electron-rich phosphine ligands or elevated temperatures that can degrade sensitive substrates.

Suzuki-Miyaura Coupling Library Synthesis Medicinal Chemistry

Bromine Substitution Lowers Aqueous Solubility

The introduction of bromine at the 6-position markedly alters the physicochemical profile. 6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine exhibits a calculated aqueous solubility of 0.27 g/L at 25 °C , whereas the des-bromo parent N-methylthieno[2,3-d]pyrimidin-2-amine (CAS 1263282-74-1) shows 0.97 g/L under identical conditions . This represents a 3.6-fold reduction in aqueous solubility. Both values were predicted using the same software (ACD/Labs V11.02), ensuring method consistency. The solubility difference has practical consequences: the 6-bromo analog will partition more favorably into organic solvents during aqueous workup, potentially improving extraction recovery, but may require a higher proportion of organic modifier in reverse-phase chromatography for adequate retention and resolution.

Solubility Purification Process Chemistry

Validated Iterative Miyaura Borylation–Suzuki Coupling Strategy

The 6-bromo-2-aminothieno[2,3-d]pyrimidine scaffold has been demonstrated to undergo efficient Miyaura borylation (conversion to the pinacol boronic ester) followed by Suzuki coupling with aryl sulfonamides in the OpenSourceMalaria drug discovery project . This iterative sequence — bromination, borylation, then Suzuki coupling — enables the systematic exploration of chemical space at the C-6 position without the need for de novo synthesis of each aryl analog. In contrast, 6-chloro analogs would likely necessitate iridium-catalyzed C–H borylation, a method that introduces regioselectivity challenges and requires more expensive catalysts. The proven borylation–coupling pathway for the bromo scaffold reduces the synthetic burden for multi-step library generation.

Miyaura Borylation Chemical Biology Antimalarial Research

Commercial Availability with Full Analytical QC Package

6-Bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is commercially stocked with a purity specification of NLT 98% (Synblock) and a full supporting documentation suite including HPLC chromatogram, NMR spectrum, and LC-MS data . Additionally, CAS 1263279-43-1 is listed at 95% purity from alternative vendors such as Chemenu (Catalog CM272420) . The availability of verified analytical data eliminates the uncertainty associated with custom-synthesized or non-certified batches, where identity and purity must be independently confirmed before use. In structure-activity relationship (SAR) campaigns, where even 5% impurity can confound biological assay interpretation, batch-to-batch consistency validated by a QC certificate is a critical procurement criterion.

Procurement Quality Control SAR Reproducibility

Immediate SDS Availability for EHS Compliance

A comprehensive Safety Data Sheet (SDS) for 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine is publicly accessible via ChemBlink, sourced from Ambeed, and includes hazard identification, first-aid measures, storage requirements, and handling precautions . In many academic and industrial settings, the absence of a vendor-provided SDS for niche heterocyclic building blocks creates a procurement bottleneck, as institutional Environmental Health and Safety (EHS) offices require SDS documentation before granting approval for laboratory use. The ready availability of the SDS for this compound removes this administrative barrier, enabling faster order approval and compound registration.

Laboratory Safety EHS Compliance Procurement Workflow

Optimal Deployment Scenarios in Research and Industrial Laboratories


Parallel Suzuki Diversification for Rapid SAR Exploration

Medicinal chemistry teams seeking to explore structure-activity relationships around a thieno[2,3-d]pyrimidine core can leverage the 67–95% reported Suzuki coupling yields to generate a matrix of C-6 aryl and heteroaryl analogs in a single parallel synthesis campaign. The reliability of the C–Br oxidative addition step, combined with the commercial availability of diverse arylboronic acids, enables the production of 24–96 unique analogs within one week, dramatically accelerating hit expansion and lead optimization timelines .

Scalable Late-Stage Functionalization for API Synthesis

For process chemists developing scalable routes to active pharmaceutical ingredients, the C-6 bromine provides a robust and predictable synthetic handle for late-stage diversification. The demonstrated tolerance of the Suzuki protocol to diverse boronic acids — including those bearing unprotected phenolic groups — minimizes the need for protecting group strategies, reducing step count and improving overall yield on scale . The 3.6-fold lower aqueous solubility of the 6-bromo intermediate (0.27 g/L) relative to the des-bromo analog also informs solvent selection for extraction and crystallization during scale-up.

Iterative Borylation–Coupling for Focused Probe Libraries

Chemical biologists developing target engagement probes or affinity reagents can utilize the validated Miyaura borylation–Suzuki coupling sequence. The Br-aminothienopyrimidine core is first converted to the pinacol boronic ester, then coupled to diverse aryl sulfonamide or amide partners in a second step, generating focused libraries for target identification or selectivity profiling. This iterative strategy has been successfully implemented in open-source antimalarial drug discovery .

QC-Verified Building Block for Reproducible Academic Research

Academic medicinal chemistry laboratories benefit from the NLT 98% purity specification and full QC documentation (HPLC, NMR, LC-MS) supplied with this compound . In core facilities and teaching laboratories where multiple users consume shared chemical stocks, batch-to-batch consistency verified by external QC eliminates the confounding effects of variable purity on biological assay results. Immediate SDS availability also streamlines safety compliance for undergraduate and graduate research projects.

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